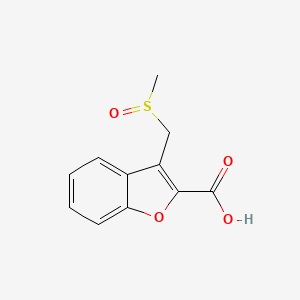
3-(Methanesulfinylmethyl)-1-benzofuran-2-carboxylic acid
Descripción general
Descripción
3-(Methanesulfinylmethyl)-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C11H10O4S and its molecular weight is 238.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Methanesulfinylmethyl)-1-benzofuran-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant case studies associated with this compound, focusing on its therapeutic potentials and mechanisms of action.
- Molecular Formula : CHOS
- Molecular Weight : 238.26 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the modification of benzofuran derivatives through sulfonylation reactions. The introduction of the methanesulfinyl group significantly enhances the compound's biological activity, particularly in inhibiting ischemic cell death.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, benzofuran-based carboxylic acids have been shown to inhibit carbonic anhydrases (CAs), which play a crucial role in tumorigenicity and pH regulation within tumors. In a study evaluating various benzofuran derivatives:
- Compound 9e (related to benzofuran derivatives) exhibited significant antiproliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231), with an IC value of 2.52 μM in MDA-MB-231 cells .
The mechanism of action appears to involve cell cycle arrest and apoptosis induction, as evidenced by flow cytometry assays showing increased populations of cells in the sub-G1 phase after treatment with benzofuran derivatives .
Ischemic Cell Death Inhibition
A series of studies have focused on the ability of benzofuran derivatives to inhibit ischemic cell death. The introduction of sulfur atoms at specific positions on the benzofuran ring has been shown to enhance inhibitory potency against ischemic conditions:
- EC values for selected compounds reached as low as 0.532 μM, indicating strong protective effects under oxygen-glucose deprivation conditions in cardiac myocytes .
Case Study 1: Inhibition of Carbonic Anhydrases
In a detailed investigation into the inhibition of carbonic anhydrases by benzofuran-based carboxylic acids, compounds were synthesized and tested for their inhibitory effects on various human CA isoforms. The results indicated that certain derivatives not only inhibited CA activity but also demonstrated selective antiproliferative activity against breast cancer cell lines.
| Compound | MCF-7 IC (μM) | MDA-MB-231 IC (μM) |
|---|---|---|
| 9b | NA | 37.60 ± 1.86 |
| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |
| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |
Case Study 2: Ischemic Cell Death Protection
Another study synthesized various benzofuran derivatives and evaluated their protective effects against ischemic cell death in H9c2 cardiac cells:
| Compound ID | EC (μM) | Cell Death (%) |
|---|---|---|
| Compound A | 0.532 | 6.18 |
| Compound B | 0.557 | 7.02 |
These findings suggest that modifications at the three-position of the benzofuran ring can significantly enhance protective effects against ischemia-induced damage.
Propiedades
IUPAC Name |
3-(methylsulfinylmethyl)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c1-16(14)6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAFVOOTIYLSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=C(OC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















